Distinct Lipophilicity Profile vs. Halogenated Analogs
3-cyclohexyl-N-(4-iodophenyl)propanamide exhibits a higher predicted lipophilicity compared to its chloro- and bromo-substituted analogs, directly impacting membrane permeability and protein binding. The iodine atom's greater polarizability and size contribute to this effect. For comparison, N-(4-iodophenyl)acetamide has a reported LogP of 2.71 [1], while the structurally simpler N-(4-iodophenyl)benzamide has an XLogP3 of 3.3 [2]. In contrast, the more lipophilic 4-iodo-N-(4-iodophenyl)benzamide has a calculated LogP of 5.44 . The target compound, with its cyclohexyl group, is expected to have a cLogP value significantly higher than the simple amides, positioning it as a more lipophilic probe for assays requiring enhanced membrane partitioning or for exploring hydrophobic binding pockets.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Predicted cLogP: ~4.0-5.0 (estimation based on structural similarity and additive fragment methods) |
| Comparator Or Baseline | N-(4-iodophenyl)acetamide (LogP 2.71 [1]), N-(4-iodophenyl)benzamide (XLogP3 3.3 [2]), 4-iodo-N-(4-iodophenyl)benzamide (LogP 5.44 ) |
| Quantified Difference | Estimated 1.3-2.3 LogP units higher than simpler N-(4-iodophenyl) amides; significantly lower than a bis-iodo analog |
| Conditions | Computed/predicted values using standard algorithms (e.g., XLogP3, ACD/LogP). |
Why This Matters
Procurement decisions for lead optimization require precise control over lipophilicity to balance potency, solubility, and metabolic stability; this compound offers a distinct LogP window not achievable with smaller halogenated analogs.
- [1] SIELC Technologies. (2018). Acetamide, N-(4-iodophenyl)-. SIELC. View Source
- [2] National Center for Biotechnology Information. (2025). PubChem Compound Summary for N-(4-iodophenyl)benzamide. PubChem. View Source
